![molecular formula C13H10N6 B043433 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 135577-57-0](/img/structure/B43433.png)

2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine

Descripción general

Descripción

PhIP is an abundantly present heterocyclic aromatic amine which is found to be carcinogenic in rodents, mice, and rats . It is one of the most abundant heterocyclic amines (HCAs) in cooked meat .

Synthesis Analysis

PhIP is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The formation of PhIP increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .Molecular Structure Analysis

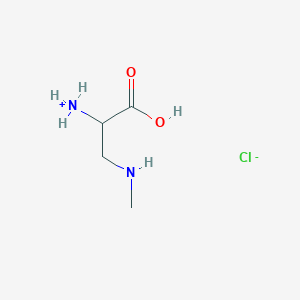

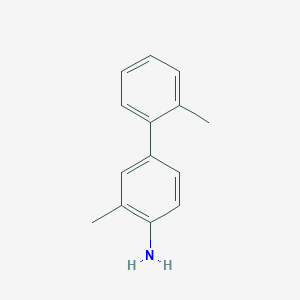

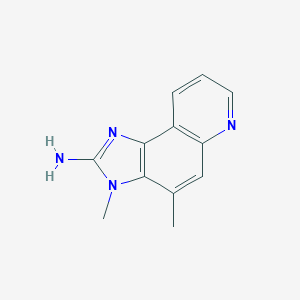

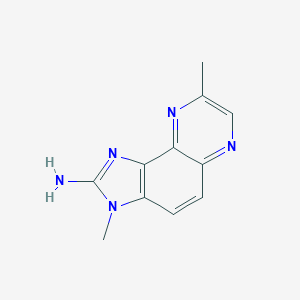

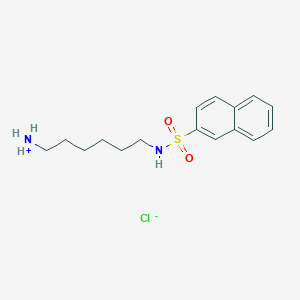

The molecular structure of PhIP involves an imidazo[4,5-b]pyridine ring attached to a phenyl group and a methyl group .Chemical Reactions Analysis

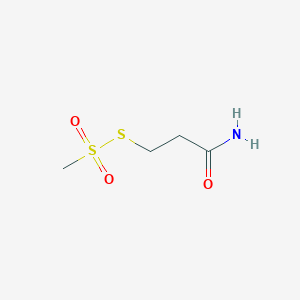

The biotransformation of PhIP is extensive and involves both the formation of bioactivated as well as detoxification metabolites . Bioactivation is believed to proceed via N-hydroxylation at the amine group by CYP1A1 and CYP1A2 .Physical And Chemical Properties Analysis

PhIP is an off-white solid with a molar mass of 224.267 g·mol−1 . It has a density of 1.3 gcm−3, a melting point of 300 °C, and a boiling point of 468.9 °C . Its solubility in water is 407.1 mg/L .Aplicaciones Científicas De Investigación

Inflammation and Diabetes Research

PhIP has been found to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation and diabetes . This makes it a valuable compound for studying these conditions and potentially developing treatments .

Cancer Research

PhIP is known to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . This makes PhIP a useful tool in cancer research, particularly in understanding the relationship between dietary carcinogens and cancer .

Study of Genetic Mutations

In rodent cells in vitro, PhIP has been found to induce DNA damage, gene mutation, and chromosomal anomalies . This makes it a valuable tool in genetic research, particularly in understanding the mechanisms of genetic mutations .

Food Safety Research

PhIP is a major heterocyclic amine that is found in foods, particularly meat that is cooked at high temperatures . Research into the formation and inhibition of PhIP in food can help improve food safety and potentially reduce the risk of diseases associated with PhIP .

Drug Development

PhIP has been used in trials studying the basic science of Pancreas Cancer . This suggests that PhIP could potentially be used in the development of new drugs or treatments for various diseases .

Metabolic Studies

PhIP can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA . This makes it a useful tool in metabolic studies, particularly in understanding the metabolism of heterocyclic amines .

Mecanismo De Acción

Target of Action

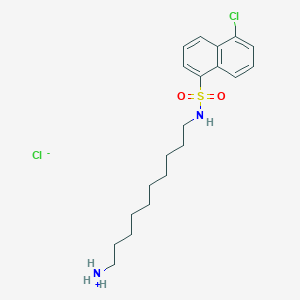

The primary targets of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are the Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.

Mode of Action

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The interaction of PhIP with its targets can lead to changes in gene expression and cellular signaling pathways .

Biochemical Pathways

PhIP induces gene expression changes in JAK/STAT and MAPK pathways . These pathways are related to inflammation, diabetes, and cancer. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .

Pharmacokinetics

It’s known that phip can potentially be retained in human adipose tissues .

Result of Action

PhIP mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to induce DNA damage, gene mutation, and chromosomal anomalies in rodent cells in vitro . In addition, it can induce DNA damage and mutation in bacteria .

Action Environment

The formation and fate of PhIP are influenced by environmental factors such as temperature and duration of cooking, as well as the method of cooking and the type of meat being cooked . Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate .

Safety and Hazards

Propiedades

IUPAC Name |

2-azido-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6/c1-19-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(19)17-18-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHQEHUMZTLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159470 | |

| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

CAS RN |

135577-57-0 | |

| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135577570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Azido-PhIP exert its mutagenic effects, and what are the implications of its mechanism compared to similar compounds?

A1: Azido-PhIP requires photoactivation by near-UV irradiation to become mutagenic []. Upon photolysis, it generates a very short-lived, highly reactive species believed to be an arylnitrenium ion. This ion directly interacts with DNA, leading to mutations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)